

Spectral Analysis of Orientin: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	Orientalide
Cat. No.:	B1516890

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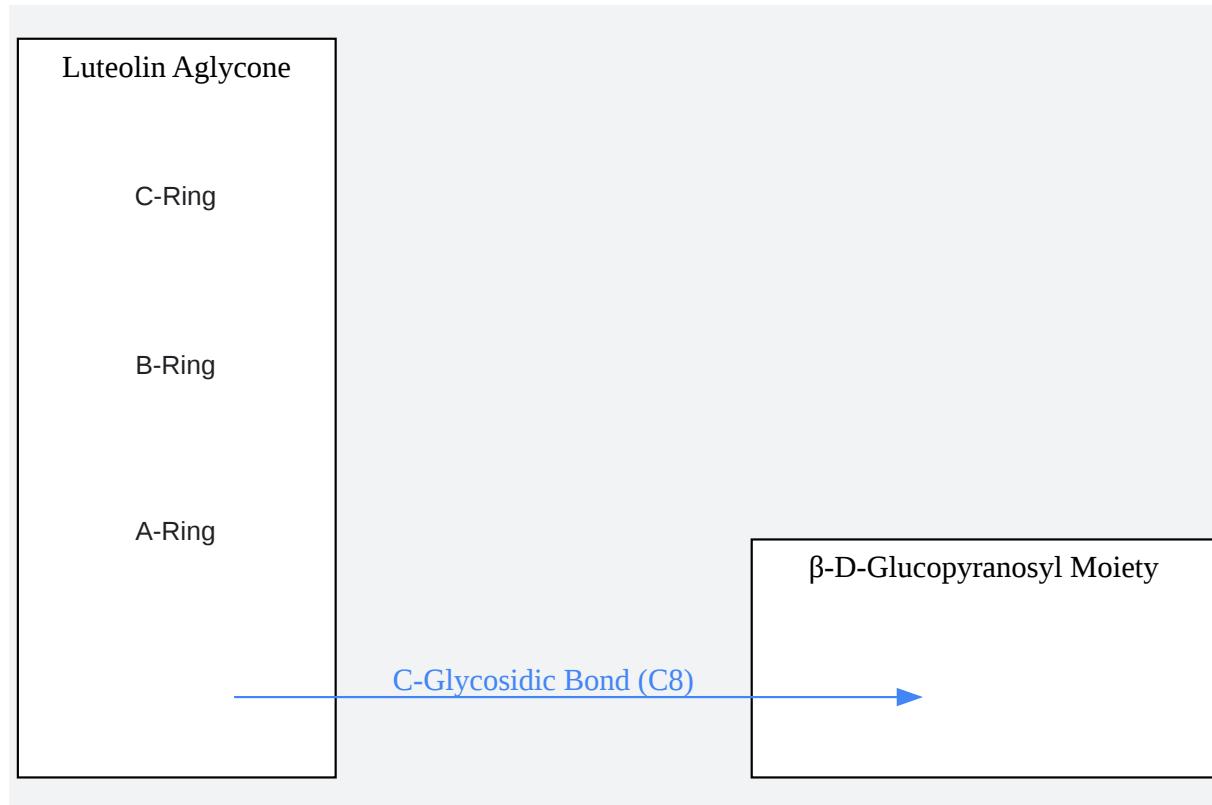
For Researchers, Scientists, and Drug Development Professionals

Introduction

Orientin, a C-glycosylflavone of luteolin, is a promising natural bioactive compound found in various medicinal plants. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, have garnered significant interest in the scientific community. A thorough understanding of its chemical structure and properties is paramount for its development as a therapeutic agent. This technical guide provides an in-depth overview of the spectral analysis of Orientin, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to aid researchers in its identification, characterization, and quantification.

I. Molecular Structure of Orientin

Orientin is characterized by a luteolin aglycone C-glycosidically linked to a β -D-glucopyranosyl moiety at the C-8 position.



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Caption: Chemical structure of Orientin (Luteolin-8-C-glucoside).

II. Mass Spectrometry Analysis

Mass spectrometry is a powerful technique for the structural elucidation of flavonoids. Electrospray ionization (ESI) is a commonly used ionization method for these compounds. The fragmentation pattern of Orientin in MS/MS experiments provides valuable structural information, particularly regarding the C-glycosidic bond and the flavonoid backbone.

Data Presentation: Mass Spectrometry of Orientin

Precursor Ion (m/z)	Fragmentation Ion (m/z)	Proposed Neutral Loss	Reference
[M-H] ⁻ 447.0931	429.08	H ₂ O	[1]
357.07	C ₃ H ₆ O ₃ (90 Da)	[2]	
327	C ₄ H ₈ O ₄ (120 Da)	[2]	
299	C ₅ H ₈ O ₅ (150 Da)	[3]	
283	C ₄ H ₈ O ₄ + CO	[4]	

Experimental Protocol: LC-MS/MS Analysis of Orientin

This protocol provides a general guideline for the analysis of Orientin in plant extracts using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

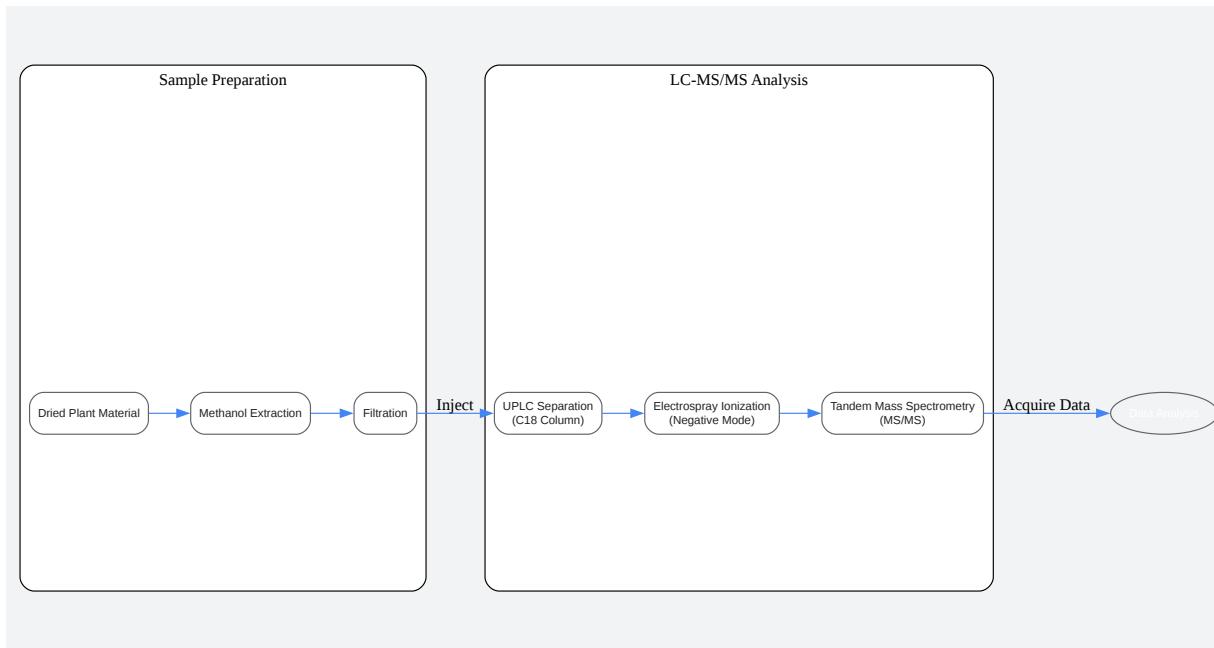
1. Sample Preparation (from Plant Material)[\[5\]](#)

- Weigh 1.0 g of dried and powdered plant material into a centrifuge tube.
- Add 20 mL of 70% methanol.
- Vortex for 1 minute to ensure thorough mixing.
- Extract in an ultrasonic bath at 40°C for 30 minutes.
- Centrifuge the mixture at 10,000 rpm for 10 minutes.
- Collect the supernatant.
- Repeat the extraction process on the remaining pellet with another 20 mL of 70% methanol.
- Combine the supernatants.
- Evaporate the combined supernatant to dryness under reduced pressure.
- Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

- Filter the reconstituted solution through a 0.22 μm syringe filter into a UPLC vial.

2. UPLC-MS/MS Conditions^{[5][6]}

- UPLC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 1.8 μm , 2.1 x 50 mm).
- Mobile Phase:
 - Solvent A: Water with 0.1% formic acid or 0.02% acetic acid.
 - Solvent B: Acetonitrile.
- Gradient Elution: A typical gradient would be: 5% B to 60% B over 11 minutes, then to 95% B, hold, and return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30-40°C.
- Injection Volume: 2 μL .
- Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.
- MS/MS Mode: Multiple Reaction Monitoring (MRM) for quantification or product ion scan for structural confirmation.
- Typical ESI Conditions: Gas temperature of 300°C, nitrogen flow rate of 10 L/min, nebulizer pressure of 35 psi, and capillary voltage of 4000 V.



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Caption: A typical experimental workflow for LC-MS/MS analysis of Orientin.

III. NMR Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the complete structural elucidation of natural products. For C-glycosylflavonoids like Orientin, 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the aglycone and the sugar moiety.

Data Presentation: ^1H and ^{13}C NMR of Luteolin-8-C- β -D-glucopyranoside (Orientin)

Note: A complete, tabulated dataset of ^1H and ^{13}C NMR chemical shifts and coupling constants for Orientin is not readily available in the public domain in a consolidated format. The following data is compiled from a study on Luteolin 8-C- β -D-glucopyranoside, which is Orientin.^[7]

Table 2: ^1H NMR (400 MHz, DMSO- d_6) and ^{13}C NMR (100 MHz, DMSO- d_6) Data for Orientin^[7]

Position	δ H (ppm), mult. (J in Hz)	δ C (ppm)
Aglycone		
2	-	163.85
3	6.67 (s)	102.82
4	-	182.03
5	-	160.47
6	6.48 (s)	98.33
7	-	162.80
8	-	108.99
9	-	156.12
10	-	104.28
1'	-	121.55
2'	7.42 (d, 2.2)	113.43
3'	-	145.95
4'	-	149.90
5'	6.89 (d, 8.3)	116.08
6'	7.52 (dd, 2.2, 8.3)	119.06
Glucose Moiety		
1"	4.58 (d, 9.8)	73.50
2"	4.02 (t, 9.1)	70.82
3"	3.10-3.25 (m)	78.89
4"	3.10-3.25 (m)	70.42
5"	3.10-3.25 (m)	81.65
6" ^a	3.70 (m)	61.42

6''b	3.42 (m)
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Experimental Protocol: NMR Spectroscopic Analysis

1. Sample Preparation

- Dissolve 5-10 mg of purified Orientin in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition[8][9]

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Key parameters: spectral width of 12-15 ppm, 90° pulse, acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.[9]
- ¹³C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Key parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[9]
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

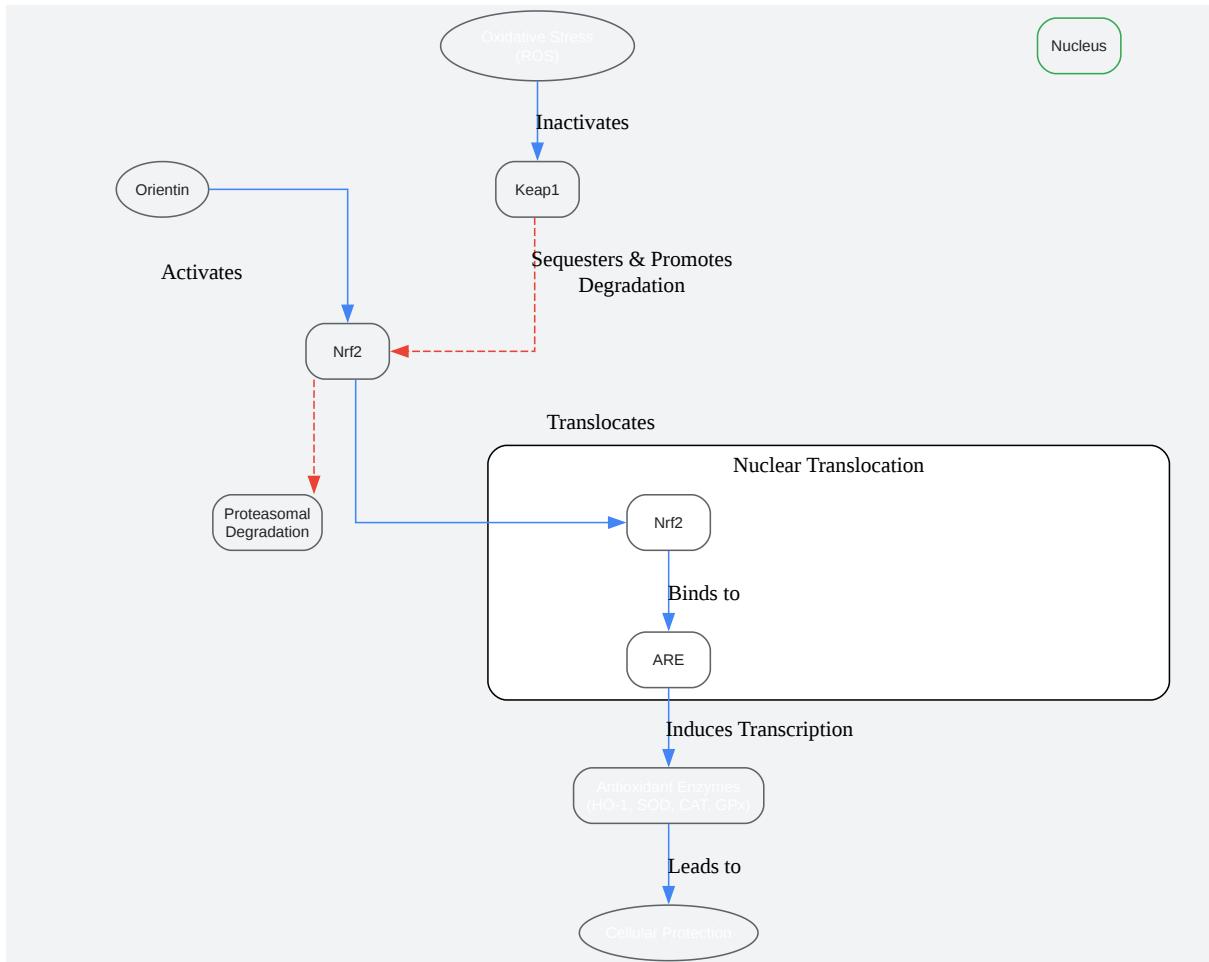
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting different structural fragments.

IV. Signaling Pathway Analysis

Orientin has been shown to modulate several key signaling pathways, which underlies its diverse pharmacological effects. Understanding these interactions is critical for drug development.

Nrf2-ARE Signaling Pathway

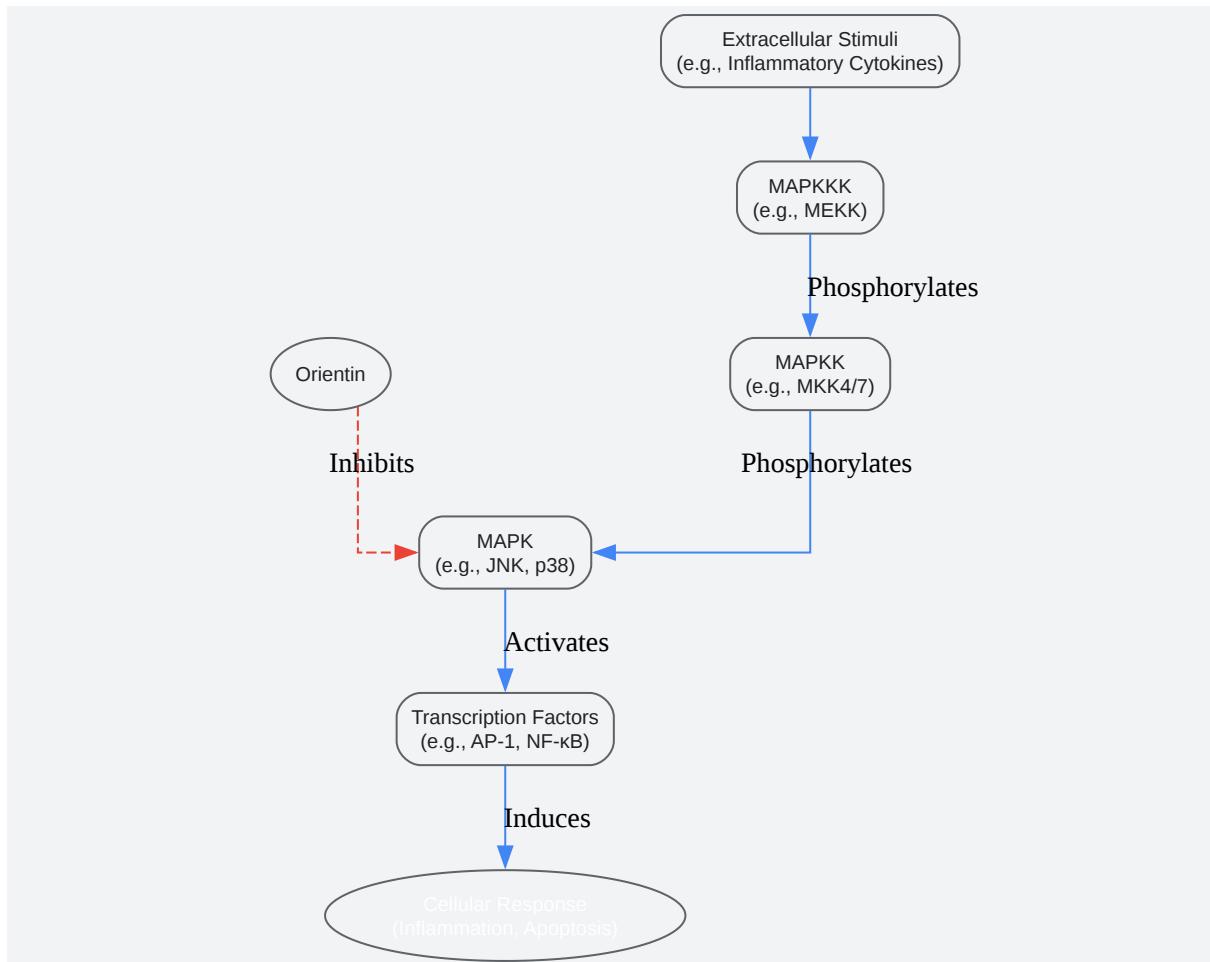
Orientin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[\[10\]](#)[\[11\]](#)[\[12\]](#) This leads to the production of antioxidant enzymes, which protect cells from oxidative stress.[\[10\]](#)

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Caption: Orientin activates the Nrf2-ARE signaling pathway.

MAPK Signaling Pathway

Orientin has also been reported to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like inflammation, proliferation, and apoptosis.[11]



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Caption: Orientin modulates the MAPK signaling pathway.

V. Conclusion

This technical guide provides a comprehensive overview of the spectral analysis of Orientin using mass spectrometry and NMR spectroscopy. The detailed data and experimental protocols serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. A thorough understanding of Orientin's spectral characteristics and its interactions with key signaling pathways will facilitate its further investigation and potential development as a therapeutic agent.

Disclaimer: The experimental protocols provided are general guidelines and may require optimization based on the specific instrumentation and experimental conditions.

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